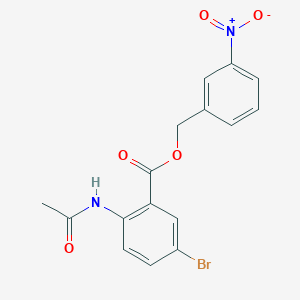
2,3-diphenyl-N-(3-pyridinylmethyl)-6-quinoxalinecarboxamide
Overview
Description
2,3-diphenyl-N-(3-pyridinylmethyl)-6-quinoxalinecarboxamide, also known as PPQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPQ is a quinoxaline derivative that has been synthesized using a variety of methods.
Mechanism of Action
2,3-diphenyl-N-(3-pyridinylmethyl)-6-quinoxalinecarboxamide exerts its biological effects by inhibiting the activity of the mitochondrial complex III, which is involved in the electron transport chain. 2,3-diphenyl-N-(3-pyridinylmethyl)-6-quinoxalinecarboxamide binds to the Qo site of the complex III and inhibits the transfer of electrons, leading to the accumulation of reactive oxygen species (ROS) and the induction of apoptosis.
Biochemical and Physiological Effects:
2,3-diphenyl-N-(3-pyridinylmethyl)-6-quinoxalinecarboxamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. 2,3-diphenyl-N-(3-pyridinylmethyl)-6-quinoxalinecarboxamide has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 2,3-diphenyl-N-(3-pyridinylmethyl)-6-quinoxalinecarboxamide has been shown to exhibit antimicrobial activity against various pathogens.
Advantages and Limitations for Lab Experiments
2,3-diphenyl-N-(3-pyridinylmethyl)-6-quinoxalinecarboxamide has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. However, 2,3-diphenyl-N-(3-pyridinylmethyl)-6-quinoxalinecarboxamide also has some limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.
Future Directions
2,3-diphenyl-N-(3-pyridinylmethyl)-6-quinoxalinecarboxamide has several potential future directions, including its use as a therapeutic agent for cancer and neurodegenerative diseases, its use as an antimicrobial agent, and its use as a tool for studying mitochondrial function. Additionally, further research is needed to optimize the synthesis method of 2,3-diphenyl-N-(3-pyridinylmethyl)-6-quinoxalinecarboxamide and to investigate its potential side effects and toxicity.
Scientific Research Applications
2,3-diphenyl-N-(3-pyridinylmethyl)-6-quinoxalinecarboxamide has been studied extensively for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. 2,3-diphenyl-N-(3-pyridinylmethyl)-6-quinoxalinecarboxamide has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 2,3-diphenyl-N-(3-pyridinylmethyl)-6-quinoxalinecarboxamide has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, 2,3-diphenyl-N-(3-pyridinylmethyl)-6-quinoxalinecarboxamide has been shown to exhibit antimicrobial activity against various pathogens, including Mycobacterium tuberculosis and Staphylococcus aureus.
properties
IUPAC Name |
2,3-diphenyl-N-(pyridin-3-ylmethyl)quinoxaline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N4O/c32-27(29-18-19-8-7-15-28-17-19)22-13-14-23-24(16-22)31-26(21-11-5-2-6-12-21)25(30-23)20-9-3-1-4-10-20/h1-17H,18H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVHWELZCLTFGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)NCC4=CN=CC=C4)N=C2C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(3-bromo-4-methoxybenzyl)thio]-5-(2-ethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B3529974.png)
![3-benzyl-5-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B3529979.png)

![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B3529991.png)
![N-(4-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B3529999.png)
![N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-bromobenzamide](/img/structure/B3530014.png)
![N-[4-(1-azepanylcarbonyl)-1-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B3530022.png)
![N-(2-chlorophenyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B3530030.png)
![2,2'-[(4-ethoxy-3-methoxyphenyl)methylene]bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)](/img/structure/B3530034.png)


![2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B3530066.png)
![5-(4-chlorobenzylidene)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B3530069.png)